(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid
Description
(2E)-3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid is a synthetic compound featuring:
- A phenyl ring substituted at positions 2 and 3.
- A (2-methyl-1,3-thiazol-4-yl)methoxy group at position 2.
- A propoxy group at position 4.
- An (E)-configured acrylic acid moiety.
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-8-21-15-6-4-13(5-7-17(19)20)16(9-15)22-10-14-11-23-12(2)18-14/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,20)/b7-5+ |
InChI Key |
AZJHLXQOVYZMFS-FNORWQNLSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=C/C(=O)O)OCC2=CSC(=N2)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=CC(=O)O)OCC2=CSC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs with Thiazole Moieties
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Acrylic Acid vs. Alkynyl Linkers : The presence of acrylic acid enhances polarity and may influence pharmacokinetics compared to ethynyl-linked analogs like MTEP .
- Substituent Positioning : Propoxy vs. methoxy/ethoxy groups alter lipophilicity and steric effects, impacting receptor binding or metabolic stability .
Functional Analog: (2E)-3-(4-Ethoxyphenyl)acrylic Acid
Table 2: Comparison with Simple Phenylacrylic Acids
Key Observations:
Biological Activity
(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid, also referred to as compound CB0477288, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition capabilities and other relevant pharmacological properties based on recent studies.
- Molecular Formula : C17H19NO4S
- Molecular Weight : 333.4 g/mol
- CAS Number : 926226-13-3
Enzyme Inhibition
Recent research has highlighted the enzyme inhibition potential of acrylic acid derivatives, including (2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid. A study focusing on related acrylic acid derivatives demonstrated significant inhibitory effects against urease and α-glucosidase enzymes.
Key Findings :
-
Urease Inhibition :
- The compound exhibited notable urease inhibition with an IC50 value significantly lower than the standard inhibitor thiourea.
- In vitro studies indicated that the compound's IC50 value was approximately 10.46 ± 0.03 µM, suggesting a strong inhibitory effect compared to thiourea's IC50 of 21.5 ± 0.01 µM .
- α-Glucosidase Inhibition :
Structure-Activity Relationship (SAR)
The structure of (2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid plays a crucial role in its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole moiety | Enhances enzyme binding affinity |
| Methoxy group | Increases lipophilicity and solubility |
| Propoxy group | Contributes to overall molecular stability |
Molecular Docking Studies
In silico molecular docking studies have provided insights into the binding interactions between the compound and target enzymes:
- The best binding score for urease was observed at approximately -9.831 kcal/mol, indicating a strong interaction within the active site.
- Key residues involved in binding included Glu508, Glu532, and Asn216, which stabilize the compound within the enzyme's active pocket .
Case Studies and Research Findings
-
Study on Acrylic Acid Derivatives :
- A comprehensive study evaluated several acrylic acid derivatives for their inhibitory effects on urease and α-glucosidase.
- Results indicated that compounds similar to (2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid could serve as potential candidates for developing new anti-ulcer agents due to their potent urease inhibition .
-
Pharmacological Potential :
- Given its structural characteristics and biological activity, this compound is positioned as a promising candidate in drug development, particularly in treating conditions associated with elevated urease levels such as peptic ulcers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
